molecular formula C24H43NO13 B1259068 methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate

methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate

Cat. No.: B1259068
M. Wt: 553.6 g/mol
InChI Key: QCWPROARBPOGDI-CYABAIRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-{[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosamyl]oxy}nonanoate is a glucosamine oligosaccharide and a beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminide.

Properties

Molecular Formula

C24H43NO13

Molecular Weight

553.6 g/mol

IUPAC Name

methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate

InChI

InChI=1S/C24H43NO13/c1-13(28)25-17-22(38-24-21(33)20(32)18(30)14(11-26)37-24)19(31)15(12-27)36-23(17)35-10-8-6-4-3-5-7-9-16(29)34-2/h14-15,17-24,26-27,30-33H,3-12H2,1-2H3,(H,25,28)/t14-,15-,17-,18+,19-,20+,21-,22-,23-,24+/m1/s1

InChI Key

QCWPROARBPOGDI-CYABAIRNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCCCCCCC(=O)OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCCCCCC(=O)OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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